
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine
Overview
Description
“2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine”, also known as 3-FA, is a chemical compound that has gained attention in the scientific community. This compound belongs to the class of organic compounds known as alpha amino acid amides .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is C9H12FN3. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine, are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure-activity relationship (SAR) studies have led to the discovery of potent small molecule Na v 1.7 blockers .Physical And Chemical Properties Analysis
The molecular weight of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is 181.21 g/mol. It has a topological polar surface area of 16.1 Ų and a complexity of 152 .Scientific Research Applications
FGFR Inhibitors in Cancer Therapy
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine: has been identified as a potential scaffold in the development of novel fibroblast growth factor receptor (FGFR) inhibitors . FGFR-mediated signaling pathways are crucial in various biological processes, including tissue development and angiogenesis. Abnormal FGFR signaling is often associated with human malignancies, making FGFR a significant target in anticancer drug development. The compound’s unique structure could contribute to the selectivity and efficacy of FGFR inhibitors.
Antidiabetic Applications
Research indicates that derivatives of pyrrolopyridine, which include 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine structures, may have applications in reducing blood glucose levels . This could be particularly beneficial in the prevention and treatment of conditions such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases where blood glucose management is essential.
Anti-Fibrosis Activity
The compound has been studied for its anti-fibrotic activity, which is critical in treating fibrotic diseases . Fibrosis can lead to severe organ damage, and finding effective treatments is a significant area of medical research. The pyrrolopyridine derivatives show promise in this field, encouraging further investigation into their therapeutic potential.
Kinase Inhibition for Targeted Therapies
Kinases are enzymes that play a vital role in the signaling pathways of cells. Inhibitors that can target specific kinases are valuable in designing targeted therapies for diseases like cancer. The structure of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine may be optimized for selective kinase inhibition, offering a pathway to novel treatments .
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact with voltage-gated sodium channels, specifically nav17 and Nav18 . These channels play a crucial role in the generation and conduction of action potentials, particularly in neurons involved in pain signaling .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may act as a blocker for the nav17 and Nav18 sodium channels . By blocking these channels, the compound could potentially inhibit the propagation of action potentials, thereby reducing pain signals .
Biochemical Pathways
Given its potential role as a sodium channel blocker, it can be inferred that it may impact the neuronal signaling pathways involved in pain perception .
Result of Action
If it acts as a sodium channel blocker, it could potentially inhibit the propagation of action potentials in neurons, thereby reducing pain signals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Future Directions
The pyrrolidine ring, a key component of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine, is widely used in drug discovery. It is expected that many novel applications of pyrrolidine derivatives will be discovered in the future . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
properties
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-7-3-5-13(6-7)9-8(11)2-1-4-12-9/h1-2,4,7H,3,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSZXQWMYHLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



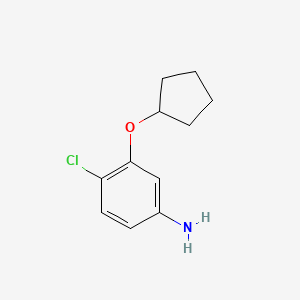
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)
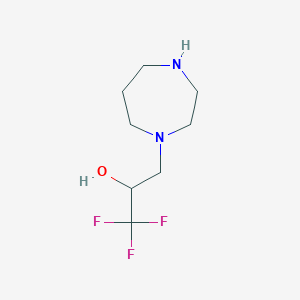

![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)
![2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1489156.png)
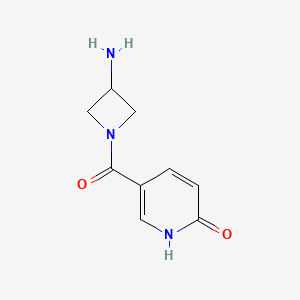

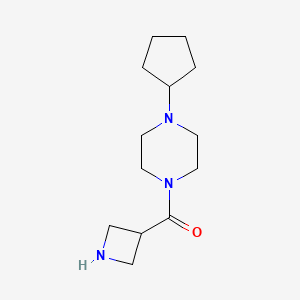
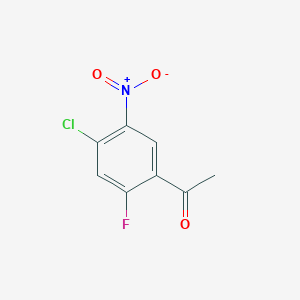
![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)

